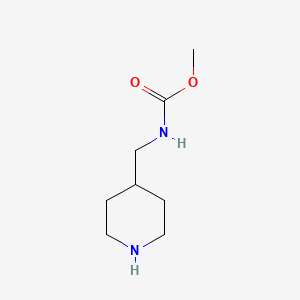
methyl N-(piperidin-4-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(piperidin-4-ylmethyl)carbamate is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
-
Medicinal Chemistry
- Synthesis of Bioactive Compounds : Methyl N-(piperidin-4-ylmethyl)carbamate serves as an intermediate in the synthesis of various medicinal agents. Its structural features allow for modifications that can lead to new therapeutic agents targeting different biological pathways.
- Neuropharmacology : Research indicates that compounds containing a piperidine moiety can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Antimicrobial Activity
-
Cancer Research
- Preliminary investigations into related compounds have shown significant cytotoxicity against various cancer cell lines. This suggests that this compound could be explored for its anticancer properties.
Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated a reduction in oxidative stress markers and improved neuronal survival rates, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Antimicrobial Efficacy
In vitro studies demonstrated that this compound effectively reduced biofilm formation in bacterial cultures, particularly against strains of Salmonella. These findings support its use in combination therapies to enhance the efficacy of existing antibiotics .
Binding Affinity Studies
Molecular docking simulations have predicted strong binding affinities between this compound and several key receptors involved in central nervous system signaling pathways. This suggests potential applications in drug development targeting neurological conditions .
Comparative Analysis Table
Propriétés
Numéro CAS |
383868-77-7 |
|---|---|
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
methyl N-(piperidin-4-ylmethyl)carbamate |
InChI |
InChI=1S/C8H16N2O2/c1-12-8(11)10-6-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3,(H,10,11) |
Clé InChI |
POBKPZBWICFDKN-UHFFFAOYSA-N |
SMILES |
COC(=O)NCC1CCNCC1 |
SMILES canonique |
COC(=O)NCC1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















